1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
Description
1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring fused with a substituted pyrimidine moiety. The molecule contains a carboxylic acid group at the 3-position of the pyrrolidine ring and a 6-chloro-2-methylpyrimidin-4-yl substituent. Its physicochemical properties, such as solubility and stability, are likely influenced by the chlorine and methyl substituents on the pyrimidine ring and the polar carboxylic acid group.
Properties
IUPAC Name |
1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c1-6-12-8(11)4-9(13-6)14-3-2-7(5-14)10(15)16/h4,7H,2-3,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEFKOFPOQUOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by its pyrrolidine ring and a chlorinated pyrimidine moiety. The molecular formula is with a molecular weight of 227.65 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C9H10ClN3O2 |
| Molecular Weight | 227.65 g/mol |
| Purity | ≥ 95% |
Anticancer Activity
Recent studies have explored the anticancer properties of compounds related to pyrrolidine derivatives. For instance, a study evaluated the cytotoxic effects of various 5-oxopyrrolidine derivatives on A549 human lung adenocarcinoma cells using an MTT assay. The results indicated that these compounds exhibited structure-dependent anticancer activity, with some derivatives showing significant cytotoxicity compared to cisplatin, a standard chemotherapeutic agent .
Case Study: Anticancer Efficacy
A549 cells were treated with a concentration of 100 µM for 24 hours, revealing varying degrees of cell viability post-treatment. The findings suggest that modifications in the chemical structure can enhance or diminish the anticancer efficacy of these compounds.
Antimicrobial Properties
The compound's potential antimicrobial activity has also been investigated. Research indicates that certain pyrrolidine derivatives possess notable antibacterial effects against pathogenic bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 0.96 to 7.81 µg/mL, demonstrating comparable efficacy to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.96 - 7.81 |
| Klebsiella pneumoniae | Weak inhibition observed |
| Escherichia coli | Weak inhibition observed |
| Pseudomonas aeruginosa | No significant activity |
The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors involved in cancer proliferation or bacterial metabolism. For example, compounds in this class have been shown to inhibit COX-2 activity, which is crucial in inflammatory responses and cancer progression .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C11H13ClN2O2
- Molecular Weight : 240.69 g/mol
- CAS Number : 2091697-79-7
The structure of 1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid consists of a pyrrolidine ring substituted with a pyrimidine moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to target specific proteins for degradation. For instance, research demonstrated that derivatives of this compound could effectively degrade target proteins in ovarian cancer cells, showcasing its utility in cancer therapeutics .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structural features allow it to interact with bacterial enzymes, potentially inhibiting their activity and leading to bacterial cell death. This application is particularly relevant in the context of increasing antibiotic resistance .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving pyrimidine and pyrrolidine derivatives. The ability to modify the compound's structure leads to a range of derivatives that may enhance its biological activity or selectivity.
| Derivative | Description | Potential Application |
|---|---|---|
| Methyl ester | Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylate | Enhanced solubility and bioavailability |
| Amine variant | 1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-amine | Investigated for neuroprotective effects |
Case Study 1: PROTAC Development
A study focused on synthesizing PROTACs using 1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine derivatives showed promising results in degrading target proteins linked to tumor growth. The study outlined the synthesis process and biological evaluation, demonstrating significant anticancer efficacy in vitro .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated that certain derivatives exhibited potent inhibition against Gram-positive bacteria, suggesting potential for development into new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs with variations in the heterocyclic core (pyrrolidine vs. piperidine), substituent positions on the pyrimidine ring, and functional groups. Below is a detailed analysis based on available evidence:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Core Structure :
- The pyrrolidine core (5-membered ring) in the target compound may confer greater rigidity and altered binding kinetics compared to piperidine analogs (6-membered rings). Piperidine derivatives, such as those in and , often exhibit improved solubility due to reduced ring strain.
Substituent Positions :
- The 6-chloro-2-methylpyrimidin-4-yl group in the target compound differs from the 4-chloro-6-methylpyrimidin-2-yl group in . Substituent positions influence electronic effects (e.g., electron-withdrawing chlorine) and steric interactions with biological targets.
Functional Groups :
- Carboxylic acid groups (present in all compared compounds) enhance water solubility and enable hydrogen bonding, critical for target engagement. However, the 3-position of the pyrrolidine ring in the target compound may limit conformational flexibility compared to piperidine derivatives.
Limitations and Knowledge Gaps
- No direct pharmacological or toxicological data were identified for the target compound in the provided evidence. Comparisons rely on structural analogs and inferred properties.
- Synthetic routes and stability data (e.g., susceptibility to hydrolysis) for the pyrrolidine-based compound remain unexplored in publicly available sources.
Preparation Methods
Synthesis of the Substituted Pyrimidine Intermediate
The key intermediate, 4,6-dichloro-2-methylpyrimidine, is commonly used as a starting material or intermediate for pyrimidine derivatives. Its preparation involves chlorination and methylation steps on the pyrimidine ring, enabling selective reactivity at the 4-position for subsequent substitution.
Coupling with Pyrrolidine-3-carboxylic Acid
The pyrrolidine-3-carboxylic acid moiety is introduced via nucleophilic substitution at the 4-chloro position of the pyrimidine ring. The nitrogen atom of the pyrrolidine ring acts as the nucleophile, displacing the chlorine atom under controlled conditions.
- Reaction Conditions: The nucleophilic aromatic substitution (SNAr) is typically conducted in polar aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 60–70 °C) to facilitate displacement.
- Base Catalysis: A mild base may be used to deprotonate the pyrrolidine nitrogen, enhancing nucleophilicity.
- Protection Strategies: To preserve stereochemical integrity and avoid side reactions, the pyrrolidine nitrogen is often protected as a tert-butyl carbamate (Boc) or esterified, which can be removed after coupling.
Alternative Approach via Amidation
Another method involves coupling the pyrrolidine-3-carboxylic acid with a 6-chloro-2-methylpyrimidin-4-amine derivative through amide bond formation:
- Activation of Carboxylic Acid: Using coupling agents such as dicyclohexylcarbodiimide (DCC) and Oxyma in tetrahydrofuran or dichloromethane.
- Reaction Temperature: Typically 60–65 °C for 4–5 hours.
- Workup: Quenching with water, filtration, and purification by recrystallization or column chromatography.
- Deprotection: If protective groups are used, deprotection follows under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
- Stereochemical Integrity: Maintaining the (S)-configuration of the pyrrolidine ring is critical. Use of enantiomerically pure starting materials and mild reaction conditions prevents racemization.
- Reaction Optimization: Electron-withdrawing chloro substituents on the pyrimidine ring activate it for SNAr, but steric hindrance from bulky protecting groups can reduce reactivity, requiring optimization of nucleophile concentration and temperature.
- Analytical Characterization: Final products are characterized by ^1H and ^13C NMR spectroscopy, mass spectrometry (LC/MS/MS), and IR spectroscopy to confirm structure and purity.
- Purification: Column chromatography using methanol/chloroform mixtures or recrystallization from appropriate solvents yields high purity compounds.
The preparation of 1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves strategic synthesis of the substituted pyrimidine core and coupling with the pyrrolidine-3-carboxylic acid moiety through nucleophilic aromatic substitution or amide bond formation. Careful control of reaction conditions, use of protecting groups, and purification techniques ensure high yields and stereochemical fidelity. Analytical methods confirm the successful synthesis of the target compound.
- Asian Journal of Chemistry: Detailed synthetic procedures involving substituted pyrimidines and coupling reactions with amines using DCC/Oxyma in THF. - Molecules (2012): Parallel synthesis of substituted pyrrolidinyl-pyrimidine derivatives via multi-step transformations starting from itaconic acid. - Benchchem Q&A: Methodological insights into Boc protection, stereochemical control, and reaction optimization for pyrrolidine-pyrimidine compounds.
Q & A
Q. What are the common synthetic routes for 1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:
- Step 1: Condensation of substituted pyrimidine precursors (e.g., 6-chloro-2-methylpyrimidine derivatives) with pyrrolidine intermediates.
- Step 2: Cyclization under catalytic conditions (e.g., palladium or copper catalysts) in solvents like dimethylformamide (DMF) or toluene, which influence reaction kinetics and purity .
- Step 3: Carboxylic acid functionalization via hydrolysis or oxidation.
Key Variables:
- Catalysts: Palladium or copper catalysts enhance cyclization efficiency but may introduce metal contamination requiring post-synthesis purification .
- Solvents: DMF improves solubility of intermediates but poses environmental concerns; greener alternatives (e.g., ethanol/water mixtures) are being explored .
- Temperature: Optimized temperatures (80–120°C) balance yield and side reactions.
Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₃ClN₃O₂: 278.0593).
- HPLC: Retention time and peak symmetry assess purity (>95% for most studies) .
Stability Considerations:
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer: Discrepancies often arise from variations in:
- Assay Conditions:
- Biological Models:
- Cell lines with differing expression levels of target enzymes (e.g., kinases) yield variable IC₅₀ values .
Strategy:
- Standardize assay protocols (pH, temperature, solvent systems).
- Validate activity using orthogonal methods (e.g., enzymatic assays vs. cellular proliferation assays) .
Q. What strategies are effective in optimizing the compound’s solubility and stability for in vitro assays?
Methodological Answer:
- Solubility Enhancement:
- Stability Optimization:
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
Methodological Answer:
- Molecular Docking:
- Use X-ray crystallography data of target proteins (e.g., kinases) to model binding interactions.
- Modify the pyrrolidine ring’s stereochemistry (R/S configurations) to optimize hydrogen bonding .
- QSAR Studies:
- Correlate substituent effects (e.g., methyl vs. cyclopropyl groups) with bioactivity trends from literature .
Example:
Replacing the 6-chloro group with a methoxy group reduced off-target interactions in kinase inhibition assays .
Q. What green chemistry approaches can be applied to improve the sustainability of its synthesis?
Methodological Answer:
- Catalyst Selection: Replace Pd/C with recyclable copper nanoparticles to reduce heavy metal waste .
- Solvent Substitution: Use bio-based solvents (e.g., cyclopentyl methyl ether) instead of DMF .
- Energy Efficiency: Microwave-assisted synthesis reduces reaction time (30 minutes vs. 12 hours) and energy use .
Data Contradiction Analysis
Q. Why do different studies report conflicting yields for the same synthetic route?
Root Causes:
- Impurity Profiles: Residual catalysts (e.g., Pd) may inflate yield measurements unless rigorously purified .
- Analytical Methods: HPLC vs. NMR quantification can vary due to solvent interference or calibration standards .
Resolution:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
